Bienvenue dans la boutique en ligne BenchChem!

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

aminopeptidase inhibition stereochemical SAR protease inhibitor design

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride (CAS 168200-97-3), also designated (2S,3R)-AHPA·HCl, is a chiral α-hydroxy-β-amino acid derivative with a molecular formula of C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol. The absolute (2S,3R) configuration has been unambiguously established by single-crystal X-ray diffraction.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 168200-97-3
Cat. No. B3108740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
CAS168200-97-3
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1
InChIKeyOPVMPYQFOLATCK-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Hydrochloride (CAS 168200-97-3) – Chiral Building Block for Protease Inhibitor Synthesis


(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride (CAS 168200-97-3), also designated (2S,3R)-AHPA·HCl, is a chiral α-hydroxy-β-amino acid derivative with a molecular formula of C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol. The absolute (2S,3R) configuration has been unambiguously established by single-crystal X-ray diffraction [1]. This compound serves as the essential acid component of the clinically used aminopeptidase inhibitor bestatin (ubenimex) and constitutes the core pharmacophoric scaffold for multiple classes of protease inhibitors, including aminopeptidase N (APN/CD13) inhibitors (bestatin, phebestin, probestin), enkephalinase inhibitors, and renin inhibitors [2]. The hydrochloride salt form offers defined stoichiometry advantageous for peptide coupling and solid-phase synthesis applications.

Why (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Hydrochloride Cannot Be Replaced by Other AHPA Stereoisomers or Salts


The four possible stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) exhibit profoundly divergent biological target profiles that preclude generic interchange. Systematic structure-activity relationship studies across all eight bestatin stereoisomers established that only AHPA derivatives bearing the (2S) absolute configuration at the α-hydroxy carbon display marked inhibitory activity against aminopeptidase B and leucine aminopeptidase, while (2R)-configured isomers are essentially inactive [1]. Conversely, the (2S,3S)-diastereomer (allophenylnorstatine, CAS 62023-62-5) is specifically required for HIV-1 protease transition-state mimicry and is ineffective for aminopeptidase-targeted applications [2]. Furthermore, the hydrochloride salt form (CAS 168200-97-3) provides a crystalline, stoichiometrically defined entity distinct from the zwitterionic free acid (CAS 59554-14-2), which requires sub-ambient storage (−20 °C) and exhibits different solubility and coupling behaviour. Substituting any other AHPA stereoisomer or salt form alters the biological recognition landscape and invalidates downstream synthetic protocols.

Quantitative Differentiation Evidence for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Hydrochloride (CAS 168200-97-3)


Stereochemical Configuration Dictates Aminopeptidase B/Leucine Aminopeptidase vs. HIV-1 Protease Target Selectivity

The (2S,3R) configuration of the AHPA moiety is mandatory for potent inhibition of aminopeptidase B (AP-B) and leucine aminopeptidase (LAP). Bestatin, which incorporates (2S,3R)-AHPA, competitively inhibits AP-B with Ki = 6.0 × 10⁻⁸ M and LAP with Ki = 2.0 × 10⁻⁸ M [1]. Among all eight stereoisomers of bestatin synthesized, only those retaining the (2S) absolute configuration at the α-hydroxy carbon exhibited marked inhibitory activity; (2R)-configured isomers were essentially inactive [1]. In stark contrast, the (2S,3S)-diastereomer (allophenylnorstatine) is the preferred configuration for HIV-1 protease transition-state mimicry, with class C substrate analog inhibitors bearing this isomer showing Ki values of 3.3–24 μM against HIV-1 protease, superior to both class A and class B inhibitors [2]. This stereochemical divergence means that (2S,3R)-AHPA·HCl is the requisite building block for aminopeptidase-targeted inhibitor programs, while (2S,3S)-AHPA must be procured for HIV protease inhibitor development — the two are not functionally interchangeable [3].

aminopeptidase inhibition stereochemical SAR protease inhibitor design

AHPA-Val Conjugate Exhibits 4- to 6-Fold Superior Aminopeptidase N Inhibition Relative to Bestatin

The (2S,3R)-AHPA-containing dipeptide AHPA-Val ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine) was directly compared with bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine) in microsomal aminopeptidase N (APN) inhibition assays. Against porcine kidney microsomal APN, AHPA-Val achieved an IC₅₀ of 1.2 μg/mL, representing a 6-fold greater inhibitory potency than bestatin (IC₅₀ = 7.0 μg/mL) [1]. Against APN from human metastatic fibrosarcoma HT1080 cells, AHPA-Val (IC₅₀ = 5.6 μg/mL) was 4-fold more potent than bestatin (IC₅₀ = 20.7 μg/mL) [1]. This demonstrates that the (2S,3R)-AHPA scaffold can be elaborated into derivatives with significantly enhanced APN inhibitory activity relative to the clinical benchmark bestatin, underscoring the value of the free (2S,3R)-AHPA·HCl building block for derivative exploration.

aminopeptidase N inhibition APN/CD13 bestatin analog IC50 comparison

Enkephalinase Inhibitory Potency of AHPA Derivatives Predicts In Vivo Opioid Analgesic Enhancement

A systematic evaluation of nineteen (2S,3R)-AHPA derivatives assessed both in vitro enkephalinase inhibition (IC₅₀ based on formation of Tyr-Gly-Gly from met-enkephalin) and in vivo enhancement of morphine analgesia (tail-flick test in rats). A close and statistically robust correlation between enkephalinase IC₅₀ in vitro and the magnitude of morphine analgesia enhancement in vivo was observed for 13 of the 19 AHPA derivatives examined [1]. This structure-activity relationship establishes that enkephalinase inhibition by (2S,3R)-AHPA derivatives is directly translatable to a pharmacologically meaningful in vivo endpoint — potentiated opioid-mediated antinociception. Compounds lacking the (2S,3R)-AHPA core or bearing incorrect stereochemistry fail to establish this in vitro–in vivo correlation [1].

enkephalinase inhibition morphine analgesia in vitro-in vivo correlation AHPA derivatives

Hydrochloride Salt Form Enables Defined Stoichiometry and Improved Handling Relative to the Free Amino Acid

The hydrochloride salt (CAS 168200-97-3, MW 231.68 g/mol) provides a crystalline, stoichiometrically defined form of (2S,3R)-AHPA, distinguishing it from the zwitterionic free acid (CAS 59554-14-2, MW 195.22 g/mol). The free acid form requires refrigerated or frozen storage at −20 °C for maximum recovery , whereas the hydrochloride salt exhibits a higher melting point and reduced hygroscopicity, facilitating accurate gravimetric dispensing. The HCl salt presents the amino group in its protonated ammonium form, which can be directly neutralized in situ for coupling reactions, avoiding the additional activation or protection steps often required when using the free amino acid. Calculated physicochemical parameters for the hydrochloride salt — LogD (pH 5.5) = −1.82, LogD (pH 7.4) = −1.82, polar surface area = 83.55 Ų, rotatable bonds = 4 — indicate favorable aqueous solubility and compliance with Lipinski's Rule of Five [1], supporting its use in both solution-phase and solid-phase peptide synthesis protocols.

hydrochloride salt free acid comparison peptide coupling solid-phase synthesis

Absolute (2S,3R) Configuration Confirmed by Single-Crystal X-Ray Diffraction

The absolute stereochemistry of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was unambiguously determined by single-crystal X-ray diffraction analysis [1]. This structural determination, published in 1976, identified (2S,3R)-AHPA as the novel amino acid component of bestatin and provided the definitive configurational assignment that underpins all subsequent structure-activity relationship studies. The X-ray structure confirmed the threo relative configuration at the C2–C3 bond, with the amino group at C3 in the R configuration and the hydroxyl group at C2 in the S configuration. This experimental structural confirmation distinguishes (2S,3R)-AHPA from its diastereomers and provides purchasers with a crystallographically validated reference standard for chiral purity assessment via XRPD or chiral HPLC comparison.

X-ray crystallography absolute configuration structural confirmation bestatin component

Optimal Application Scenarios for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Aminopeptidase N (APN/CD13) Inhibitor Libraries with Potency Exceeding Bestatin

The (2S,3R)-AHPA·HCl building block enables construction of dipeptide and peptidomimetic APN inhibitor libraries. As demonstrated by AHPA-Val, derivatives incorporating this scaffold can achieve 4- to 6-fold greater APN inhibitory potency than bestatin (e.g., IC₅₀ = 1.2 μg/mL vs. 7.0 μg/mL on porcine kidney APN) [1]. The hydrochloride salt form permits direct use in standard carbodiimide- or HATU-mediated peptide coupling without pre-activation, streamlining library synthesis. Researchers pursuing APN/CD13 as an anti-cancer target or metabolic disease target should prioritize (2S,3R)-AHPA·HCl over the free acid or incorrect stereoisomers for reproducible, high-potency outcomes.

Analgesic Drug Discovery: Enkephalinase Inhibitor Development with Validated In Vitro–In Vivo Translation

The established correlation between in vitro enkephalinase inhibition (IC₅₀) and in vivo morphine analgesia enhancement for (2S,3R)-AHPA derivatives provides a predictive framework for analgesic lead optimization [2]. Thirteen of nineteen AHPA derivatives in the foundational study demonstrated this correlation, enabling rank-ordering of candidates by enkephalinase IC₅₀ as a surrogate for in vivo efficacy. Procurement of stereochemically pure (2S,3R)-AHPA·HCl ensures that newly synthesized derivatives remain within the SAR space where in vitro potency predicts in vivo analgesic activity.

Process Chemistry: Scalable Synthesis of Bestatin, Phebestin, and Probestin for API Manufacturing

(2S,3R)-AHPA is the essential chiral intermediate for the commercial production of bestatin (ubenimex), phebestin, and probestin — amastatin-class aminopeptidase inhibitors with established clinical utility as immunomodulators and anti-tumor agents [3]. Multiple synthetic routes to (2S,3R)-AHPA have been reviewed and compared for industrial applicability, including D-phenylalanine-derived, organometallic catalytic, and enzymatic methods [3]. The hydrochloride salt form facilitates isolation by crystallization and provides the defined stoichiometry required for GMP intermediate qualification. Process chemists scaling these APIs should specify (2S,3R)-AHPA·HCl (CAS 168200-97-3) to ensure consistent coupling efficiency and final product stereochemical integrity.

Analytical Reference Standard: Chiral Purity Verification via XRPD and HPLC

The published single-crystal X-ray structure of (2S,3R)-AHPA [4] provides a definitive crystallographic fingerprint for identity confirmation. Analytical laboratories supporting pharmaceutical development can employ this reference data for X-ray powder diffraction (XRPD) pattern matching and chiral HPLC method validation. Given that the (2S,3S)-diastereomer is required for HIV-1 protease inhibitor programs [5], unambiguous discrimination between the (2S,3R) and (2S,3S) forms is critical. Procurement of (2S,3R)-AHPA·HCl with a certificate of analysis referencing the Nakamura X-ray structure ensures traceability to primary structural evidence.

Quote Request

Request a Quote for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.